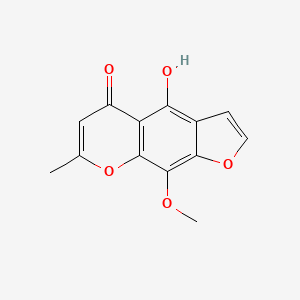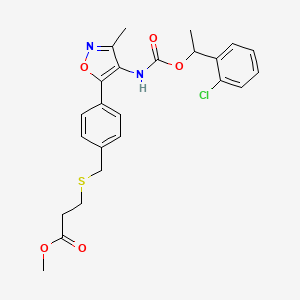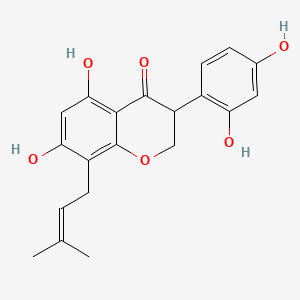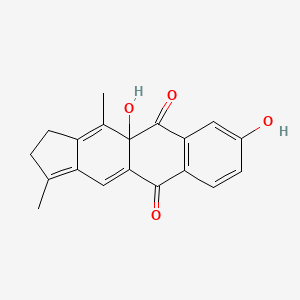![molecular formula C28H38N4O4S B1673700 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide CAS No. 159634-54-5](/img/structure/B1673700.png)
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 163255 is a growth hormone secretagogue (GHS), a class of compounds that stimulate the secretion of growth hormone. Growth hormone secretagogues are of significant interest in both clinical and research settings due to their potential therapeutic applications in conditions such as growth hormone deficiency, aging, and muscle wasting .
Preparation Methods
The synthesis of L 163255 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the compound is synthesized through a series of organic reactions involving the formation of key functional groups . Industrial production methods for L 163255 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
L 163255 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L 163255 may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
L 163255 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of growth hormone secretagogues and their interactions with receptors.
Biology: Investigated for its effects on cellular processes and signaling pathways related to growth hormone secretion.
Medicine: Explored for its potential therapeutic applications in treating growth hormone deficiency, muscle wasting, and age-related conditions.
Mechanism of Action
L 163255 exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor predominantly expressed in the brain, pituitary gland, and pancreas. Upon binding, L 163255 activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the inositol phosphate pathway. This leads to the release of growth hormone from the anterior pituitary gland. The compound also reduces somatostatin release and antagonizes somatostatin receptor signaling, further enhancing growth hormone secretion .
Comparison with Similar Compounds
L 163255 is similar to other growth hormone secretagogues such as L-692,429 and MK-0677. it has unique properties that distinguish it from these compounds:
L-692,429: Another growth hormone secretagogue with similar mechanisms of action but different pharmacokinetic properties.
L 163255’s ability to stimulate thymic function in old mice and accelerate recovery from limb immobilization in dogs highlights its unique therapeutic potential .
Properties
CAS No. |
159634-54-5 |
|---|---|
Molecular Formula |
C28H38N4O4S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide |
InChI |
InChI=1S/C28H38N4O4S/c1-27(2,29)26(34)30-23(14-9-12-21-10-5-4-6-11-21)25(33)31-18-16-28(17-19-31)20-32(37(3,35)36)24-15-8-7-13-22(24)28/h4-8,10-11,13,15,23H,9,12,14,16-20,29H2,1-3H3,(H,30,34)/t23-/m1/s1 |
InChI Key |
BKQCTMOROFZQNH-HSZRJFAPSA-N |
SMILES |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Appearance |
Solid powder |
Key on ui other cas no. |
159634-54-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 163,255 L 163255 L-163,255 L-163255 N-(1-(1,2-dihydro-1-methanesulfonylspiro(3H-indole-3,4'-piperidine-1'-yl)carbonyl)-4-phenylbutyl)-2-amino-2-methylpropanamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


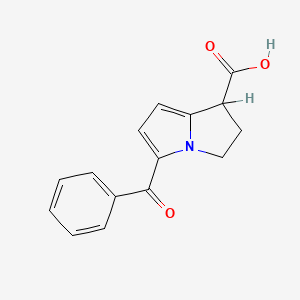
![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)
![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)
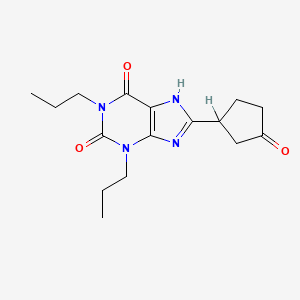
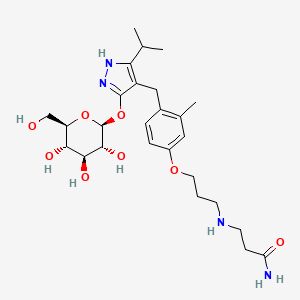

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673629.png)

